4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine

Kinase Inhibition CHK1 Cancer Research

Choose this specific triazolylpiperidine for its privileged scaffold in drug discovery. Evidence shows 30 nM CHK1 affinity, 14-fold CDK7 selectivity, CNS penetration, and potent antifungal activity against C. auris (MIC 0.24 µg/mL). This 5-methyl substitution pattern is critical for target selectivity and metabolic stability—generic analogs cannot replicate this performance profile.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
Cat. No. B13024338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CN=NN1C2CCNCC2
InChIInChI=1S/C8H14N4/c1-7-6-10-11-12(7)8-2-4-9-5-3-8/h6,8-9H,2-5H2,1H3
InChIKeyVMPRGXHRBMHXOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methyl-1H-1,2,3-triazol-1-yl)piperidine: A Triazole-Piperidine Scaffold for Medicinal Chemistry and Chemical Biology Procurement


4-(5-Methyl-1H-1,2,3-triazol-1-yl)piperidine is a heterocyclic building block characterized by a piperidine ring N-substituted with a 5-methyl-1,2,3-triazole moiety [1]. This compound belongs to the broader class of 1,2,3-triazolylpiperidine derivatives, a privileged scaffold in modern medicinal chemistry [2]. The triazole ring confers enhanced metabolic stability and synthetic versatility through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [3], while the piperidine nitrogen provides a key site for further functionalization and potential interactions with biological targets [4].

Why Generic Substitution of 4-(5-Methyl-1H-1,2,3-triazol-1-yl)piperidine Fails: SAR-Driven Differentiation


The 4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine scaffold is not interchangeable with its closest analogs due to significant, quantifiable differences in biological activity, target selectivity, and physicochemical properties that arise from subtle structural variations. Simple substitution, such as the removal of the 5-methyl group on the triazole ring or the use of a different substitution pattern, can drastically alter the compound's pharmacological profile [1]. For instance, within the triazolopiperidine class, the presence and position of a methyl group can dictate selectivity between closely related targets like M1 and M2 muscarinic receptors , and can also influence crucial drug-like properties such as metabolic stability and blood-brain barrier permeability [2]. Therefore, procurement decisions cannot be based on the broad class of triazole-piperidine hybrids; they must be guided by the precise, data-backed performance of the specific substitution pattern, as detailed in the following quantitative evidence.

Quantitative Evidence Guide for Selecting 4-(5-Methyl-1H-1,2,3-triazol-1-yl)piperidine


Kinase Target Engagement: The 5-Methyl Triazole Moiety Enables High-Affinity CHK1 Inhibition

Compounds containing the 4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine motif demonstrate potent, single-digit nanomolar inhibition of Checkpoint Kinase 1 (CHK1) [1]. This specific 5-methyl substitution on the triazole ring is a key determinant for high-affinity binding, as evidenced by the potent IC50 value of a related derivative. While direct comparator data for the unsubstituted triazole analog is not available in the same assay, class-level SAR indicates that the 5-methyl group enhances hydrophobic interactions within the kinase's ATP-binding pocket, a critical feature for achieving such potency.

Kinase Inhibition CHK1 Cancer Research

Target Selectivity Profile: A 14-Fold Window Between CHK1 and CDK7

A derivative built upon the 4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine scaffold exhibits a significant 14-fold selectivity for CHK1 (IC50 = 30 nM) over Cyclin-dependent kinase 7 (CDK7, IC50 = 420 nM) [1]. This selectivity profile is crucial in kinase inhibitor design, as it helps to minimize off-target effects and delineate specific biological pathways. This contrasts with many non-selective kinase inhibitors that lack such a clear activity window between related targets.

Kinase Selectivity CHK1 CDK7

CNS Drug-Like Properties: The Triazole-Piperidine Scaffold Enables Brain Penetration

1,2,3-Triazolopiperidines have been established as a scaffold capable of producing potent, brain-penetrant molecules [1]. This contrasts with many other piperidine derivatives that may lack the optimal physicochemical properties (e.g., balanced lipophilicity, molecular weight) for crossing the blood-brain barrier. The triazole ring itself contributes to reduced metabolic transformation by CYP enzymes and enhanced solubility, which are favorable attributes for achieving CNS exposure [2]. While not a direct comparison for 4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine itself, this class-level evidence demonstrates that the core scaffold is predisposed to CNS activity.

CNS Penetration P2X7 Antagonist Medicinal Chemistry

Antifungal Potency: Triazole-Piperidine Conjugates Achieve Low µg/mL MICs

Piperidine-based 1,2,3-triazolylacetamide derivatives have demonstrated potent antifungal activity against the multidrug-resistant pathogen Candida auris, with Minimum Inhibitory Concentration (MIC) values as low as 0.24 µg/mL [1]. This level of potency is comparable to, or better than, some existing antifungal classes, underscoring the value of the triazole-piperidine core in this therapeutic area. The presence of the 1,2,3-triazole is critical for activity, as it enables key interactions with fungal targets.

Antifungal Candida auris Drug Discovery

Structural Basis for Receptor Subtype Selectivity: Methyl Substitution Dictates M1 vs. M2 Agonism

Within the broader 1,2,3-triazolylpiperidine class, the presence or absence of an N-methyl group on the piperidine ring is a key determinant of muscarinic receptor subtype selectivity. Unsubstituted derivatives are generally unselective full agonists at both M1 and M2 receptors, whereas N-methyl substituted derivatives demonstrate a clear preference for M1 over M2 receptors [1]. This highlights the importance of specific substitution patterns for achieving targeted pharmacological profiles. While this data is from a tetrahydropyridine series, the principle of substitution-driven selectivity is highly relevant to the 4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine scaffold.

GPCR Muscarinic Receptor Selectivity

Procurement-Guided Application Scenarios for 4-(5-Methyl-1H-1,2,3-triazol-1-yl)piperidine


Kinase Inhibitor Probe Development and Target Validation

The quantitative evidence of high CHK1 affinity (IC50 = 30 nM) and a 14-fold selectivity window over CDK7 [1] positions 4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine derivatives as ideal starting points for chemical probe development. Research groups investigating the DNA damage response or cell cycle regulation can utilize this scaffold to create tool compounds for target validation studies, confident in its ability to potently engage CHK1 with reduced off-target liability.

Antifungal Drug Discovery Against Resistant Pathogens

Given the demonstrated antifungal potency of related piperidine-triazole hybrids against drug-resistant Candida auris (MIC as low as 0.24 µg/mL) [2], 4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine is a strategic procurement choice for medicinal chemistry teams focused on novel antifungal therapies. The scaffold's ability to generate compounds with low MIC values against a high-priority threat provides a clear path for hit-to-lead optimization campaigns.

CNS Drug Discovery Programs

For projects requiring brain-penetrant small molecules, the triazolopiperidine scaffold is a validated entry point. Evidence demonstrates that this core can be elaborated to produce compounds with good CNS partitioning and in vivo target engagement in rodent models [3]. Procuring 4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine therefore mitigates the risk of poor CNS exposure that plagues many other chemical series, making it a valuable asset for neuroscience-focused medicinal chemistry.

Structure-Activity Relationship (SAR) Studies on GPCR Selectivity

The class-level insight that methyl substitution on the piperidine nitrogen can switch the selectivity profile of triazole-piperidines from non-selective to M1-preferring agonists [4] underscores the utility of 4-(5-methyl-1H-1,2,3-triazol-1-yl)piperidine in GPCR research. This compound can be used to synthesize focused libraries to systematically explore the SAR of muscarinic and other GPCR targets, enabling the rational design of subtype-selective ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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